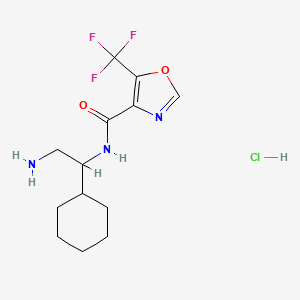![molecular formula C18H24N2OS B2568398 2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide CAS No. 893996-49-1](/img/structure/B2568398.png)
2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide” is a complex organic molecule. It contains a propanamide group, which is a type of amide . Amides are a class of compounds that contain a carbonyl group (C=O) linked to a nitrogen atom. This compound also contains a thiazole ring, which is a type of heterocyclic compound containing both sulfur and nitrogen in the ring .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the thiazole ring and the amide group. The thiazole ring is a five-membered ring with sulfur and nitrogen atoms, which would contribute to the compound’s polarity and reactivity . The amide group would also contribute to the compound’s reactivity and could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Amides are typically polar due to the presence of the carbonyl group and the nitrogen atom, which can participate in hydrogen bonding. This could make the compound soluble in polar solvents . The presence of the thiazole ring could also affect the compound’s properties .科学的研究の応用
Antibacterial and Antifungal Applications
Compounds related to 2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide have shown promising antibacterial and antifungal activities. The synthesis of azole derivatives from 3-[(4-methylphenyl)amino]propanehydrazide and their subsequent evaluation revealed good antibacterial activity against specific strains, highlighting the potential of these compounds in developing new antimicrobial agents (Tumosienė et al., 2012).
Anticancer Activity
Some derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents. The study on acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione demonstrated high efficacy in cell lines resistant to treatment with traditional drugs, suggesting these compounds could serve as a basis for new cancer therapies (Gomez-Monterrey et al., 2011).
Glucocorticoid Receptor Modulation
Research into heterocyclic glucocorticoid receptor (GR) modulators with a 2,2-dimethyl-3-phenyl-N-(thiazol or thiadiazol-2-yl)propanamide core has identified structures that contribute to glucocorticoid receptor binding and functional activity. These findings could inform the development of new GR modulators for therapeutic use (Xiao et al., 2013).
Photodynamic Therapy (PDT)
The synthesis and characterization of novel compounds for potential use in photodynamic therapy (PDT) against cancer have also been explored. Studies on new zinc phthalocyanine derivatives have demonstrated their efficacy as photosensitizers, with high singlet oxygen quantum yields, making them suitable candidates for PDT applications (Pişkin et al., 2020).
Herbicidal Activity
Research on the synthesis of compounds with specific structural features has also identified potential applications in agriculture, such as herbicidal activity. The exploration of new substituted ethylidenehydrazinylidene-1,3-thiazol-4-ones has shown that some derivatives possess moderate to good selective herbicidal activity, suggesting their use in controlling specific agricultural pests (Hassan et al., 2014).
作用機序
将来の方向性
特性
IUPAC Name |
2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-12-7-6-8-14(11-12)16-20-13(2)15(22-16)9-10-19-17(21)18(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWQRFFGJEKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568317.png)
![Ethyl 2-(2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2568320.png)
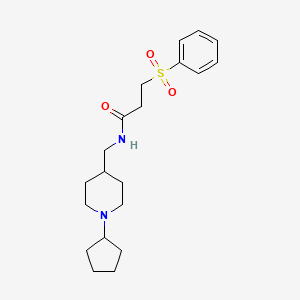
![2-methoxy-N-[3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2568322.png)
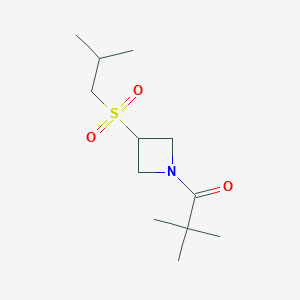
![N-((1-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)-4-fluoroaniline](/img/structure/B2568325.png)
![3-fluoro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2568329.png)
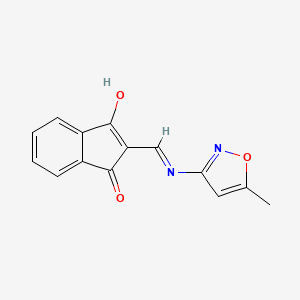
![4-(dimethylsulfamoyl)-N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2568331.png)
![(3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2568332.png)
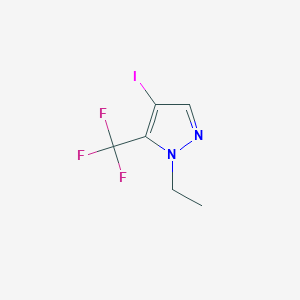
![N-(6-Bromo-1,3-benzothiazol-2-YL)-4-{4-[(6-bromo-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2568335.png)
